Product packaging for 2,2'-Methylenebis(3,4,5-trichlorophenol)(Cat. No.:CAS No. 584-33-8)

2,2'-Methylenebis(3,4,5-trichlorophenol)

Cat. No.: B14750209
CAS No.: 584-33-8
M. Wt: 406.9 g/mol
InChI Key: UCBOFBICDFOMBG-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(3,4,5-trichlorophenol) is an organic compound with the molecular formula C₁₃H₆Cl₆O₂ and a molecular weight of 406.89 g/mol . This chlorinated bisphenol derivative is structurally characterized by two 3,4,5-trichlorophenol groups linked by a methylene bridge . The compound is provided as a high-purity solid for research and development purposes. Researchers can identify the compound using its CAS Registry Number, 584-33-8 , and its standard InChI key, UCBOFBICDFOMBG-UHFFFAOYSA-N . This product is intended for chemical analysis, analytical standard use, and non-clinical laboratory research. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any form of personal use. Proper safety data sheets (SDS) should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6Cl6O2 B14750209 2,2'-Methylenebis(3,4,5-trichlorophenol) CAS No. 584-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

584-33-8

Molecular Formula

C13H6Cl6O2

Molecular Weight

406.9 g/mol

IUPAC Name

3,4,5-trichloro-2-[(2,3,4-trichloro-6-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H6Cl6O2/c14-6-2-8(20)4(10(16)12(6)18)1-5-9(21)3-7(15)13(19)11(5)17/h2-3,20-21H,1H2

InChI Key

UCBOFBICDFOMBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)CC2=C(C(=C(C=C2O)Cl)Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors

General Synthetic Routes to Substituted Bisphenols

Substituted bisphenols are a class of compounds characterized by two hydroxyphenyl groups linked by a bridging structure. Their synthesis is of significant industrial importance, primarily for the production of polymers like polycarbonates and epoxy resins. ctc-n.orggoogle.com The general methodologies for their preparation typically involve the acid-catalyzed condensation of a phenol (B47542) with a carbonyl compound, such as an aldehyde or a ketone. diva-portal.orgrsc.org

Common synthetic strategies include:

Condensation with Carbonyls : The traditional and most widely used method involves the reaction of a phenol with a carbonyl compound (e.g., acetone (B3395972) to produce Bisphenol A) in the presence of a Brønsted acid catalyst like sulfuric acid or a solid acid catalyst. google.comdiva-portal.orggoogle.com The reaction is an exothermic liquid-phase condensation. google.com

Friedel-Crafts Alkylation : An alternative route involves the Friedel-Crafts alkylation of a phenol with a benzylic alcohol, catalyzed by a Lewis acid. diva-portal.org This approach is being explored for the synthesis of more benign bisphenol alternatives from renewable resources. diva-portal.org

These methods can be adapted to produce a wide variety of substituted bisphenols by varying the starting phenol and the linking aldehyde or ketone.

Table 1: General Synthetic Routes to Substituted Bisphenols
Synthetic RouteReactantsCatalyst TypeExample ProductReference
Condensation ReactionPhenol and a Carbonyl (e.g., acetone, formaldehyde)Brønsted Acid (e.g., Sulfuric Acid) or Solid AcidBisphenol A (BPA) google.comdiva-portal.orgrsc.org
Friedel-Crafts AlkylationPhenol and a Benzylic AlcoholLewis Acid (e.g., Hf(OTf)4)Methoxylated Bisphenols diva-portal.org
Condensation with AldehydeSubstituted Phenol and an AldehydeSulfuric AcidMethylene-2,2'-bis-(4-chlorothymol) google.com

Synthesis of 2,2'-Methylenebis(3,4,5-trichlorophenol) and Related Trichlorophenols

The synthesis of 2,2'-Methylenebis(3,4,5-trichlorophenol) is achieved through the condensation of its corresponding trichlorophenol precursor with formaldehyde. Specifically, the reaction involves linking two molecules of 3,4,5-trichlorophenol (B165643) with a methylene (B1212753) bridge derived from formaldehyde, typically using sulfuric acid as a condensing agent. lookchem.com

The precursor, 3,4,5-trichlorophenol, can be prepared through methods such as direct chlorination or the hydrolysis of more highly chlorinated benzene (B151609) derivatives. nih.gov

This synthetic pathway is analogous to that of its well-known isomer, hexachlorophene (B1673135), which is scientifically named 2,2'-Methylenebis(3,4,6-trichlorophenol). wikipedia.orgdrugbank.com The production of hexachlorophene involves the alkylation of 2,4,5-trichlorophenol (B144370) with formaldehyde. wikipedia.org The process requires the condensation of two moles of 2,4,5-trichlorophenol with approximately one mole of formaldehyde, often in the presence of a strong acid like sulfuric acid, under controlled temperature conditions to prevent the formation of resinous, tarry by-products. google.com

Table 2: Synthesis of Target Compound and a Related Isomer
ProductPhenolic PrecursorLinking AgentCatalyst/Condensing AgentReference
2,2'-Methylenebis(3,4,5-trichlorophenol)3,4,5-TrichlorophenolFormaldehydeSulfuric Acid lookchem.com
Hexachlorophene (Isomer)2,4,5-TrichlorophenolFormaldehydeSulfuric Acid wikipedia.orggoogle.com

2,4,5-Trichlorophenol (2,4,5-TCP) is a critical precursor chemical, not for the title compound, but for the synthesis of its widely used isomer, hexachlorophene, as well as the herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). wikipedia.orgtpsgc-pwgsc.gc.cat3db.ca The synthesis of 2,4,5-TCP itself is more difficult than that of other chlorophenols. epa.gov One common industrial method for its production is the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791). epa.govchemicalbook.com This reaction involves treating tetrachlorobenzene with sodium hydroxide (B78521) in a solvent like methanol (B129727) or ethylene (B1197577) glycol under heat and pressure. epa.govgoogle.com The conditions of this hydrolysis must be carefully controlled, as high temperatures can lead to unwanted side reactions, including the formation of hazardous byproducts. epa.gov

Byproduct Formation in Synthesis: Dioxin Contamination in Chlorophenol Production

A major issue in the production of certain chlorophenols, particularly 2,4,5-trichlorophenol, is the unavoidable formation of highly toxic byproducts, most notably 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgwikipedia.org TCDD is not produced commercially but is formed as an unintended side product during the synthesis of 2,4,5-TCP, especially when reaction temperatures are not strictly controlled and exceed optimal levels. epa.govwikipedia.org

The formation of dioxins and related compounds like polychlorinated dibenzofurans (PCDFs) can occur through gas-phase reactions of phenoxyl radicals at high temperatures. acs.orgacs.org The manufacturing process for 2,4,5-TCP from 1,2,4,5-tetrachlorobenzene is particularly susceptible to TCDD formation. wikipedia.orgjustia.com This contamination carries through to subsequent products like hexachlorophene and 2,4,5-T. wikipedia.org The extreme stability and toxicity of TCDD make its presence a significant concern, necessitating purification steps and careful management of waste streams from the production facilities. justia.comnih.gov

Table 3: Common Byproducts in Chlorophenol Synthesis
Precursor SynthesisKey ByproductChemical NameFormation ConditionsReference
2,4,5-TrichlorophenolTCDD (Dioxin)2,3,7,8-Tetrachlorodibenzo-p-dioxinHigh temperatures during hydrolysis of 1,2,4,5-tetrachlorobenzene wikipedia.orgepa.govwikipedia.org
General Chlorophenol OxidationPCDFsPolychlorinated DibenzofuransHigh-temperature oxidation acs.orgepa.gov
General Chlorophenol PyrolysisPCDDsPolychlorinated Dibenzo-p-dioxinsHigh-temperature pyrolysis acs.org

Mechanism of Action: Cellular and Molecular Studies

Investigations into Antimicrobial Activity Mechanisms

Hexachlorophene's potent antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus, stem primarily from its ability to compromise bacterial membrane integrity and function patsnap.compatsnap.com. At lower, bacteriostatic concentrations, it inhibits key membrane-bound enzymes, while at higher, bactericidal concentrations, it causes outright membrane rupture nih.gov.

Cellular Integrity Disruption and Intracellular Material Release

The primary antimicrobial mechanism of hexachlorophene (B1673135) involves the physical disruption of the bacterial cell membrane. The hydrophobic nature of the molecule allows it to integrate into the lipid bilayer of the bacterial cell membrane, which disrupts the membrane's structural integrity and increases its permeability patsnap.compatsnap.com. This interference with the membrane's barrier function leads to the leakage of essential low-molecular-weight intracellular components, such as potassium ions, proteins, and ribonucleic acid (RNA)-derived materials patsnap.comnih.govasm.org.

Studies on the bacterium Bacillus megaterium have provided detailed insights into this process. Treatment with hexachlorophene induces a dose-dependent release of intracellular solutes nih.gov. Electron microscopy of treated B. megaterium revealed that concentrations exceeding 30 µg per mg of cell dry weight cause visible cytopathology, including gaps and discontinuities in the protoplast membrane nih.govnih.gov. This physical damage allows for the penetration of dyes that would normally be excluded and corresponds with the leakage of cytoplasmic contents nih.govnih.gov. The release of these materials is considered a consequence of the lethal event, possibly arising from the stimulation of degradative enzymes secondary to membrane damage nih.gov.

Comparative Efficacy Across Bis-Phenol Isomers

Research comparing the antimicrobial efficacy of various phenolic compounds has highlighted the potent activity of hexachlorophene. In studies using Bacillus megaterium, hexachlorophene was found to be superior in its ability to induce the leakage of intracellular materials when compared to other representative bis-phenols and surface-active agents nih.gov.

Compound/FormulationTarget Organism(s)Comparative Efficacy FindingReference
2,2'-Methylenebis(3,4,5-trichlorophenol) (Hexachlorophene)Bacillus megateriumSuperior ability to cause leakage of intracellular materials compared to other tested bis-phenols. nih.gov
Biphenolic honokiol (B1673403) analogs (e.g., 4C, 7A)Gram-positive ESKAPE pathogens (e.g., MRSA, E. faecalis)Effective inhibitors, with efficacy dependent on the steric bulk of ortho-substituents. Not directly compared to hexachlorophene. nih.gov
Bisphenol A (BPA) and its analogues (BPS, BPF, BPAF, BPB)H295R cells (human adrenocortical carcinoma)Order of cytotoxicity: BPB > BPF > BPAF > BPA > BPS. Not an antimicrobial study, but compares cytotoxicity of bisphenols. mdpi.com

Impact on Mitochondrial Function and Bioenergetics (In Vitro Studies)

In addition to its effects on bacteria, hexachlorophene significantly impacts eukaryotic cells by targeting mitochondria, the organelles responsible for cellular energy production. It disrupts the vital process of oxidative phosphorylation, which is how cells generate the majority of their adenosine (B11128) triphosphate (ATP) nih.govnih.govnih.gov.

Assessment of Mitochondrial Membrane Potential Perturbation

The mitochondrial membrane potential (MMP) is a critical component of energy storage during oxidative phosphorylation, and its dissipation is a hallmark of mitochondrial dysfunction nih.govnih.gov. While specific studies quantifying the direct effect of hexachlorophene on MMP using fluorescent probes were not identified in the reviewed literature, its established role as a mitochondrial uncoupler strongly implies a direct and disruptive impact. Uncoupling agents, by definition, dissipate the proton motive force, which is composed of the proton gradient and the membrane potential nih.gov. Therefore, the uncoupling activity of hexachlorophene would inherently lead to a perturbation and decrease in the mitochondrial membrane potential. This loss of membrane potential is a key step that can trigger downstream events such as apoptosis nih.govnih.gov.

Role in Uncoupling and Oxygen Consumption Rate Changes

Hexachlorophene has been identified as a potent uncoupler of oxidative phosphorylation in isolated mitochondria nih.govnih.govnih.gov. Uncoupling agents disrupt the linkage between electron transport and ATP synthesis biorxiv.org. They provide an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient causes the electron transport chain to work harder to maintain the gradient, leading to an increase in the rate of oxygen consumption nih.govnih.gov.

Studies on isolated rat liver and calf brain mitochondria have demonstrated this dual effect. At micromolar concentrations, hexachlorophene was shown to upregulate (stimulate) the rate of mitochondrial respiration nih.gov. However, at higher concentrations, it acts as an inhibitor of mitochondrial respiration, demonstrating a more complex toxicological profile nih.gov. This inhibition is thought to occur through the disruption of the membrane-bound components of the electron transport chain, such as D-lactate dehydrogenase and succinate (B1194679) dehydrogenase nih.govdrugbank.com. The uncoupling action prevents the conversion of energy from electron transport into ATP, with the energy instead being lost as heat biorxiv.org.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidation of Structural Determinants for Biological Activity

The specific arrangement of atoms and functional groups within bisphenolic compounds is a critical determinant of their biological and toxicological profiles. Key structural elements, such as the substitution pattern on the aromatic rings and the nature of the bridging group, significantly modulate the molecule's interaction with biological targets.

Positional isomerism, which concerns the different spatial arrangements of substituents on a molecule's core structure, can have a profound impact on the antimicrobial potency of chemical compounds. nih.govresearchgate.net In the context of bisphenols, the location of chlorine atoms on the phenolic rings is a key factor. While research specific to 2,2'-Methylenebis(3,4,5-trichlorophenol) isomers is limited, studies on other classes of antimicrobial compounds, such as biphenyl (B1667301) peptidomimetics, demonstrate that even subtle changes in the position of functional groups can lead to significant variations in efficacy against different bacterial strains. nih.gov

For instance, altering the substitution pattern can affect how a molecule interacts with bacterial membranes, a common target for antimicrobial agents. researchgate.net Changes in molecular shape and the distribution of hydrophobic and hydrophilic regions can enhance or diminish the ability to disrupt these membranes. nih.gov Studies on biphenyl amphiphiles have shown that certain positional isomers exhibit markedly increased potency against specific Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, while other isomers are more effective against pathogens such as Acinetobacter baumannii. nih.govnih.gov This highlights the strain-specific efficacy that can arise from positional isomerism, which is particularly relevant for Gram-negative bacteria due to their protective outer membrane. nih.gov

Table 1: Illustrative Impact of Positional Isomerism on Antimicrobial Activity (Conceptual) This table is a conceptual representation based on findings from related antimicrobial compounds and does not represent specific data for isomers of 2,2'-Methylenebis(3,4,5-trichlorophenol).

Isomer PositionRelative HydrophobicityKey Structural FeatureConceptual Antimicrobial Potency
orthoModerateProximity of functional groups may allow for intramolecular interactions.Potentially higher selectivity for bacterial vs. mammalian cells. researchgate.net
metaHighMore extended molecular shape.May show increased activity but also potentially higher toxicity. researchgate.net
paraHighLinear and symmetric structure.Can exhibit potent but less selective antimicrobial action. researchgate.net

The molecular architecture of 2,2'-Methylenebis(3,4,5-trichlorophenol) contains two key features that dictate its activity: the methylene (B1212753) bridge and the specific chlorination pattern.

The chlorination pattern is a dominant factor in determining the compound's biological effects. The presence of multiple chlorine atoms significantly increases the lipophilicity (fat-solubility) of the molecule. mdpi.com This enhanced lipophilicity can facilitate the compound's passage across the lipid-rich membranes of bacterial cells. mdpi.com Furthermore, the number and position of chlorine atoms alter the electronic properties of the phenolic hydroxyl groups. The electron-withdrawing nature of chlorine atoms increases the acidity of the phenol (B47542), which can be critical for its mechanism of action. Studies on other chlorinated bisphenols have indicated that an increasing number of chlorine atoms on the phenolic rings can enhance certain biological activities. researchgate.net The specific 3,4,5-trichloro substitution on each ring of the parent compound creates a distinct electronic and steric profile that defines its interaction with biological systems.

QSAR Modeling Approaches for Related Chlorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemicals based on their molecular structure. rutgers.edu For chlorinated compounds, these models often rely on descriptors that quantify key physicochemical properties.

One sophisticated approach in QSAR modeling involves the use of Electrotopological State (E-state) indices . mdpi.com These indices are calculated for each atom in a molecule and encode information about both the electronic character and the topological environment of that atom within the molecular structure. mdpi.comnih.gov E-state values are influenced by the atom's valence state and the electronic influence of all other atoms in the molecule. mdpi.com

QSAR models based on E-state indices have been successfully developed to predict the toxicity and activity of diverse sets of organic chemicals, including polychlorinated compounds. nih.govsciengine.com For a given chlorinated phenol, the E-state indices for the carbon, oxygen, and chlorine atoms would capture the unique electronic environment created by the specific chlorination pattern. By using statistical methods like multiple linear regression or artificial neural networks, these indices can be correlated with biological endpoints, such as toxicity to aquatic organisms. nih.gov This approach allows for the rapid calculation of accurate predictive models for a wide range of chemicals using easily computed parameters. nih.gov

Two of the most fundamental and effective descriptors used in QSAR models for chlorinated and other aromatic compounds are hydrophobicity and electrophilicity. nih.gov

Hydrophobicity , commonly quantified as the logarithm of the octanol-water partition coefficient (log Kow or log P ), measures a chemical's tendency to partition into fatty or nonpolar environments versus water. scienceforecastoa.comdamcop.com It is a crucial parameter for modeling the uptake and distribution of a compound within an organism, as it governs the ability to cross biological membranes. nih.gov For compounds like 2,2'-Methylenebis(3,4,5-trichlorophenol), the high degree of chlorination results in a high log Kow value, indicating significant hydrophobicity.

Electrophilicity refers to the ability of a molecule to accept electrons. In QSAR studies, this is often quantified by the energy of the Lowest Unoccupied Molecular Orbital (ELUMO ). nih.gov A lower ELUMO value indicates a greater propensity to accept electrons, suggesting higher reactivity as an electrophile. This descriptor is critical for modeling the reactivity of a compound at its site of action, particularly for toxicological endpoints that involve covalent interactions with biological macromolecules. nih.gov For chlorinated compounds, the number of chlorine atoms has been shown to be a major contributor to the ELUMO value. nih.gov

Mechanistically based QSAR models that incorporate both log Kow (to describe uptake) and ELUMO (to describe reactivity) have proven successful in predicting the toxicity of diverse substances, including halogenated hydrocarbons. nih.gov

Table 2: Key Descriptors in QSAR Models for Chlorinated Compounds

QSAR DescriptorPhysicochemical Property RepresentedRelevance to Biological Activity
log Kow (log P)Hydrophobicity / LipophilicityGoverns transport, membrane permeability, and bioaccumulation. nih.gov
ELUMOElectrophilicity / ReactivityIndicates the potential for covalent bonding and reaction with biological targets. nih.gov
E-State IndicesElectronic and Topological AttributesProvides a detailed, atom-specific description of the molecular structure for predictive modeling. nih.gov

Environmental Fate and Biotransformation Pathways

Environmental Persistence and Distribution Characteristics

Limited direct research on the environmental persistence and distribution of 2,2'-Methylenebis(3,4,5-trichlorophenol) necessitates an examination of structurally similar compounds to infer its likely behavior. The environmental fate of chlorinated phenols is largely governed by factors such as adsorption to soil and sediment, potential for bioaccumulation, and susceptibility to degradation processes.

For the related compound Silvex (2,4,5-TP), studies have shown that it strongly adsorbs to soils. This strong adsorption reduces its potential to leach into groundwater. The vapor pressure of Silvex is also very low, meaning that it is not expected to evaporate significantly from soil or water surfaces. While it can be lost from treated fields through runoff, its primary degradation pathway in soil is biodegradation, with reported average half-lives ranging from 12 to 17 days in certain prairie soils. epa.gov However, in air-dried soils, degradation was observed to be negligible. epa.gov In aquatic environments, Silvex is expected to biodegrade slowly and strongly adsorb to sediment, where slow biodegradation will also occur. epa.gov

Key Environmental Fate Characteristics of the Analogous Compound Silvex (2,4,5-TP)

Environmental Compartment Process Observation Reference
Soil Adsorption Strongly adsorbs to soil particles. epa.gov
Soil Leaching Not expected to leach significantly. epa.gov
Soil Volatilization Not expected to evaporate. epa.gov
Soil Biodegradation Average half-life of 12-17 days in some soils. epa.gov
Water Biodegradation Degrades slowly in water and sediment. epa.gov
Water Adsorption Strongly adsorbs to sediment. epa.gov

Microbial Degradation and Transformation Studies

The microbial degradation of chlorinated phenols is a critical process in their removal from the environment. While specific studies on 2,2'-Methylenebis(3,4,5-trichlorophenol) are scarce, research on analogous compounds provides valuable insights into potential biotransformation pathways.

Resistance to Bacterial O-methylation and Other Biotransformations

Analogous Degradation Pathways of Related Chlorophenols (e.g., 2,4,5-Trichlorophenol)

Extensive research has been conducted on the microbial degradation of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), a compound structurally related to the individual phenolic units of 2,2'-Methylenebis(3,4,5-trichlorophenol). These studies reveal that various microorganisms have evolved pathways to break down this persistent pollutant.

The white-rot fungus Phanerochaete chrysosporium has been shown to rapidly mineralize 2,4,5-trichlorophenol. nih.gov The degradation pathway involves a series of oxidation and reduction reactions catalyzed by lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.gov The initial step is the oxidation of 2,4,5-trichlorophenol to 2,5-dichloro-1,4-benzoquinone. nih.gov This is followed by reduction to 2,5-dichloro-1,4-hydroquinone, which is then further oxidized and dechlorinated in a stepwise manner to ultimately form 1,2,4,5-tetrahydroxybenzene. This intermediate is then presumed to undergo ring cleavage and subsequent degradation to carbon dioxide. nih.gov

In bacteria, the degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide derived from 2,4,5-TCP, has been studied in Burkholderia cepacia AC1100. ethz.ch The initial step is the conversion of 2,4,5-T to 2,4,5-trichlorophenol. ethz.ch This is then converted to 2,5-dichlorohydroquinone, followed by further enzymatic reactions leading to maleylacetate (B1240894) and ultimately to intermediary metabolism. ethz.ch

Microbial Degradation Intermediates of the Analogous Compound 2,4,5-Trichlorophenol

Microorganism Initial Compound Key Intermediates Reference
Phanerochaete chrysosporium 2,4,5-Trichlorophenol 2,5-Dichloro-1,4-benzoquinone, 2,5-Dichloro-1,4-hydroquinone, 5-Chloro-1,2,4-trihydroxybenzene, 1,2,4,5-Tetrahydroxybenzene nih.gov

It is important to note that while these pathways for analogous compounds provide a valuable framework, the degradation of the larger and more complex molecule, 2,2'-Methylenebis(3,4,5-trichlorophenol), may involve different or more intricate enzymatic steps. Further research is necessary to elucidate the specific biotransformation pathways of this compound.

Microbial Resistance: Development and Mechanisms

Emergence of Resistance in Microorganisms to Bisphenol Compounds

The emergence of microbial resistance to bisphenol compounds, including chlorinated phenols, is a significant concern in both clinical and environmental settings. The development of resistance can occur through various mechanisms, with the acquisition of mobile genetic elements playing a crucial role.

For instance, studies on hexachlorophene (B1673135), a compound structurally similar to 2,2'-Methylenebis(3,4,5-trichlorophenol), have demonstrated that resistance in Pseudomonas aeruginosa can be plasmid-mediated. nih.govnih.govasm.orgresearchgate.net Research has identified specific plasmids, designated as pMG1 and pMG2, that confer resistance to hexachlorophene in this bacterium. nih.govnih.govasm.orgresearchgate.net The presence of these plasmids allows for the horizontal transfer of resistance genes between bacteria, facilitating the rapid spread of resistance within a microbial population.

The emergence of resistance is often linked to the selective pressure exerted by the presence of the antimicrobial agent in the environment. Continuous exposure to sublethal concentrations of bisphenols can favor the survival and proliferation of resistant strains. This phenomenon has been observed with other bisphenols like triclosan (B1682465), where exposure has been shown to induce resistance in various bacterial species.

Table 1: Examples of Microbial Resistance to Bisphenol Compounds

Bacterial SpeciesBisphenol CompoundKey Findings
Pseudomonas aeruginosaHexachloropheneResistance conferred by plasmids pMG1 and pMG2. nih.govnih.govasm.orgresearchgate.net
Escherichia coliTriclosanResistance associated with mutations in the fabI gene and overexpression of efflux pumps.
Staphylococcus aureusTriclosanDevelopment of resistance through target site modification.

This table is generated based on available data for related bisphenol compounds and may not be directly representative of 2,2'-Methylenebis(3,4,5-trichlorophenol).

Cross-Resistance Phenomena with Other Antimicrobial Agents

A significant concern associated with the development of resistance to bisphenol compounds is the potential for cross-resistance to other antimicrobial agents, including clinically important antibiotics. researchgate.net This phenomenon occurs when the mechanism that confers resistance to one compound also provides resistance to another, often structurally different, compound.

Exposure of bacteria to certain chlorinated phenols has been shown to induce the expression of multidrug efflux pumps. nih.govmdpi.com These pumps are membrane proteins that can actively transport a wide range of substances, including various antimicrobial agents, out of the bacterial cell. For example, in Pseudomonas aeruginosa, exposure to pentachlorophenol (B1679276) has been demonstrated to increase the expression of the MexAB-OprM efflux pump, leading to decreased susceptibility to several antibiotics.

Similarly, studies on triclosan have revealed that its use can select for mutants with cross-resistance to antibiotics such as ciprofloxacin (B1669076) and ampicillin. The mechanisms underlying this cross-resistance often involve the upregulation of efflux pumps or modifications to the bacterial cell envelope. While direct evidence for 2,2'-Methylenebis(3,4,5-trichlorophenol) is lacking, the established patterns of cross-resistance with other chlorinated phenolic compounds suggest a high probability of similar phenomena occurring with this agent.

Table 2: Documented Cross-Resistance between Bisphenols and Antibiotics

Bacterial SpeciesBisphenol CompoundAntibiotic(s) with Cross-Resistance
Pseudomonas aeruginosaPentachlorophenolVarious antibiotics (due to efflux pump upregulation)
Escherichia coliTriclosanCiprofloxacin, Ampicillin
Klebsiella pneumoniaeChlorhexidineColistin researchgate.net

This table provides examples of cross-resistance observed with other bisphenols and may indicate potential cross-resistance patterns for 2,2'-Methylenebis(3,4,5-trichlorophenol).

Genetic and Biochemical Mechanisms of Resistance

The genetic and biochemical foundations of microbial resistance to bisphenol compounds are multifaceted and involve a combination of intrinsic and acquired mechanisms.

Genetic Mechanisms:

As previously mentioned, a primary genetic mechanism for resistance to hexachlorophene in Pseudomonas aeruginosa is the acquisition of resistance plasmids, such as pMG1 and pMG2. nih.govnih.govasm.orgresearchgate.net These extrachromosomal DNA elements can carry genes that encode for resistance determinants. While the specific genes on pMG1 and pMG2 responsible for hexachlorophene resistance have not been fully elucidated in the available literature, their presence is directly linked to the resistant phenotype.

In the case of other bisphenols like triclosan, resistance is often associated with mutations in specific chromosomal genes. A common target is the fabI gene, which encodes for an enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid synthesis. Mutations in fabI can reduce the binding affinity of triclosan to its target, thereby conferring resistance.

Biochemical Mechanisms:

The primary biochemical mechanism of resistance to many phenolic compounds, including chlorinated bisphenols, is the active efflux of the compound from the bacterial cell. nih.govmdpi.com This process is mediated by efflux pumps, which are transport proteins embedded in the bacterial cell membrane. These pumps utilize cellular energy to expel toxic substances, preventing them from reaching their intracellular targets and accumulating to harmful concentrations.

The overexpression of these efflux pumps is a common response to exposure to antimicrobial agents. This can be a result of mutations in regulatory genes that control the expression of the pump-encoding genes. The increased production of efflux pumps can lead to a broad-spectrum resistance phenotype, contributing to the cross-resistance observed with other antimicrobial agents.

Another potential biochemical mechanism of resistance could involve the enzymatic degradation or modification of the bisphenol compound, rendering it inactive. However, specific enzymatic pathways for the degradation of 2,2'-Methylenebis(3,4,5-trichlorophenol) by resistant bacteria have not been extensively documented.

Table 3: Summary of Resistance Mechanisms to Bisphenol Compounds

MechanismDescriptionExamples
Genetic
Plasmid-Mediated ResistanceAcquisition of extrachromosomal DNA carrying resistance genes.pMG1 and pMG2 in P. aeruginosa (Hexachlorophene). nih.govnih.govasm.orgresearchgate.net
Chromosomal MutationsAlterations in the bacterial chromosome leading to resistance.Mutations in the fabI gene (Triclosan).
Biochemical
Active EffluxPumping of the antimicrobial agent out of the cell.Overexpression of MexAB-OprM in P. aeruginosa. nih.govmdpi.com
Target Site ModificationAlteration of the cellular target of the antimicrobial agent.Changes in the FabI enzyme (Triclosan).

This table summarizes known mechanisms for related bisphenol compounds, which may be relevant to 2,2'-Methylenebis(3,4,5-trichlorophenol).

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., GC-MS, LC-MS/MS)

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 2,2'-Methylenebis(3,4,5-trichlorophenol) due to their high selectivity and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds. However, direct analysis of 2,2'-Methylenebis(3,4,5-trichlorophenol) by GC-MS often results in low sensitivity due to its polarity and thermal lability. To overcome these limitations, a derivatization step is typically required to convert the polar hydroxyl groups into less polar and more volatile derivatives. A patent for a qualitative detection method using GC-MS outlines the following instrumental parameters: an injector temperature of 230°C, an assistor temperature of 250°C, and a column temperature program starting at 50°C, ramping to 260°C. Helium is used as the carrier gas with a flow rate of 1.0–2.5 mL/min, and the mass spectrometer is operated in electron ionization (EI) mode with a mass scanning range of 35–350 amu.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly selective and sensitive alternative for the determination of 2,2'-Methylenebis(3,4,5-trichlorophenol), often eliminating the need for derivatization. A developed LC-MS/MS method for its quantification in fruits and vegetables utilizes a C18 column with a gradient elution program. The mobile phase consists of methanol (B129727) and a 0.05% formic acid aqueous solution containing 10 mmol/L ammonium (B1175870) acetate (B1210297). The mass spectrometer is operated in the electrospray negative ion source (ESI-) mode with multiple reaction monitoring (MRM) for enhanced specificity.

ParameterLC-MS/MS Conditions
ColumnBEH C18 (2.1×50mm, 1.7 μm)
Mobile PhaseA: Methanol B: 0.05% formic acid in water with 10 mmol/L ammonium acetate
Flow Rate0.35 mL/min
Injection Volume3 μL
Column Temperature30 °C
Ionization ModeElectrospray Negative Ion Source (ESI-)
Scanning ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 kV
Ion Source Temperature150 °C
Desolvation Temperature350 °C

To improve the chromatographic behavior and sensitivity of 2,2'-Methylenebis(3,4,5-trichlorophenol) in GC-MS analysis, derivatization of its hydroxyl groups is a common strategy.

Acetylation is a well-established derivatization technique for phenolic compounds. The acetyl derivative of 2,2'-Methylenebis(3,4,5-trichlorophenol) can be prepared using acetic anhydride (B1165640) in the presence of a base such as pyridine. This process converts the polar hydroxyl groups into less polar and more volatile acetyl esters, leading to improved peak shape and sensitivity in GC analysis. One study found that from the viewpoint of completeness of recovery, as well as ease and cost, the acetyl derivative is the optimal choice for the analysis of this compound in mammalian tissues.

Silylation is another widely used derivatization method for compounds containing active hydrogens, such as the hydroxyl groups in 2,2'-Methylenebis(3,4,5-trichlorophenol). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This derivatization increases the volatility and thermal stability of the analyte, making it more suitable for GC-MS analysis. For chlorophenols in general, the silylation reaction with BSTFA can be completed rapidly, for instance within 15 seconds at room temperature when acetone (B3395972) is used as the solvent.

The specificity of an analytical method refers to its ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. In mass spectrometric techniques like GC-MS and LC-MS/MS, specificity is achieved by monitoring specific ions or ion transitions that are characteristic of the target compound. For LC-MS/MS analysis of 2,2'-Methylenebis(3,4,5-trichlorophenol), the use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, provides a high degree of specificity.

The sensitivity of a method is typically described by its limit of detection (LOD) and limit of quantification (LOQ). For the LC-MS/MS method for 2,2'-Methylenebis(3,4,5-trichlorophenol) in fruits and vegetables, the LOQ was found to be 2.0 μg/kg. The method demonstrated good linearity in the range of 0.5–20 ng/mL with correlation coefficients higher than 0.995. The average recoveries in various matrices at spiked levels of 2.0, 4.0, and 20.0 μg/kg ranged from 72.0% to 100.5%, with relative standard deviations between 3.2% and 9.8%. For the GC analysis of the acetyl derivative of 2,2'-Methylenebis(3,4,5-trichlorophenol) in mammalian tissues, recoveries ranged from 86% at 0.005 µg/mL to 97% at 2.0 µg/mL in blood, and from 85% to 97% in various organs.

Analytical MethodMatrixLimit of Quantification (LOQ)Recovery
LC-MS/MSFruits and Vegetables2.0 μg/kg72.0% - 100.5%
GC-ECD (acetyl derivative)BloodNot Reported86% - 97%
GC-ECD (acetyl derivative)OrgansNot Reported85% - 97%

Electrochemical Sensing Approaches

While electrochemical sensors and biosensors have been developed for the detection of various phenolic compounds, including some chlorophenols, there is a notable lack of specific research on the development of electrochemical sensing approaches for 2,2'-Methylenebis(3,4,5-trichlorophenol). Studies have reported the use of laccase-modified gold electrodes for the detection of chlorophene and tyrosinase-based amperometric biosensors for other phenolic pollutants. Additionally, voltammetric methods have been developed for the determination of 2,4,6-trichlorophenol. However, dedicated electrochemical methods for the direct and sensitive detection of 2,2'-Methylenebis(3,4,5-trichlorophenol) are not well-documented in the available scientific literature.

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

The effective extraction and cleanup of 2,2'-Methylenebis(3,4,5-trichlorophenol) from complex matrices are critical steps to ensure accurate and reliable quantification. The choice of the sample preparation technique depends on the nature of the sample matrix and the subsequent analytical method.

For the analysis of 2,2'-Methylenebis(3,4,5-trichlorophenol) in fruits and vegetables, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied. This procedure typically involves an initial extraction with acetonitrile, followed by a salting-out step using an acetate buffer system. For sample cleanup, various dispersive solid-phase extraction (d-SPE) sorbents are used, such as neutral alumina (B75360) (Al-N), strong cation exchange (SCX) silica (B1680970) gel, and graphitized carbon black (GCB), to remove interfering matrix components.

In the analysis of biological tissues, a liquid-liquid extraction (LLE) method has been described. This involves extracting the compound from mammalian tissues using a mixture of ether and absolute ethanol (B145695) (18 + 7). For the subsequent analysis of the acetyl derivative by GC, a cleanup step using silica gel G is employed to remove co-extracted impurities.

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